molecular formula C12H17N B13549784 N-benzylpent-4-en-2-amine CAS No. 88381-95-7

N-benzylpent-4-en-2-amine

Cat. No.: B13549784
CAS No.: 88381-95-7
M. Wt: 175.27 g/mol
InChI Key: XNFSJJMFFMCCMG-UHFFFAOYSA-N
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Description

N-benzylpent-4-en-2-amine is an organic compound characterized by the presence of a benzyl group attached to a pent-4-en-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzylpent-4-en-2-amine can be synthesized through several methods. One common approach involves the condensation of an aldehyde or ketone with a secondary amine. For example, the reaction between benzylamine and pent-4-en-2-one under acidic conditions can yield this compound . The reaction typically requires heating under reflux in a solvent such as anhydrous benzene, toluene, or xylene, with azeotropic removal of water .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N-benzylpent-4-en-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acid chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: N-alkylated amines, amides.

Comparison with Similar Compounds

  • N-benzylpent-4-en-2-amine hydrochloride
  • N-benzyl-2-phenylpyrimidin-4-amine
  • N-benzyl-2-phenylethylamine

Comparison: this compound is unique due to its specific structural features, such as the presence of both a benzyl group and a pent-4-en-2-amine moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds . For instance, N-benzyl-2-phenylpyrimidin-4-amine is primarily studied for its anticancer properties, while this compound has broader applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

88381-95-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-benzylpent-4-en-2-amine

InChI

InChI=1S/C12H17N/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h3-6,8-9,11,13H,1,7,10H2,2H3

InChI Key

XNFSJJMFFMCCMG-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)NCC1=CC=CC=C1

Origin of Product

United States

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